2-Bromoquinoline-4-carbaldehyde
Overview
Description
2-Bromoquinoline-4-carbaldehyde is a useful research compound. Its molecular formula is C10H6BrNO and its molecular weight is 236.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemistry
2-Bromoquinoline-4-carbaldehyde and its analogs have diverse applications in the synthesis of complex chemical structures. For instance, in the field of organic synthesis, these compounds are used as key intermediates in constructing fused or binary heterocyclic systems. They are particularly valuable in the synthesis of quinoline ring systems, a crucial structural component in many biologically active molecules. This versatility in synthesis is highlighted by the work of Hamama et al. (2018), who discussed the synthesis and applications of 2-chloroquinoline-3-carbaldehyde, a closely related analog, in organic chemistry (Hamama et al., 2018).
Catalysis
In catalytic processes, derivatives of this compound have been used as substrates. For instance, Cho and Patel (2006) described a process where 3-Bromopyridine-4-carbaldehyde, a related compound, was utilized in a palladium-catalyzed reaction to yield isoquinolines, showcasing the potential of these compounds in complex catalytic reactions (Cho & Patel, 2006).
Antimicrobial Activity
Compounds derived from this compound have shown promising results in antimicrobial applications. Sangani et al. (2013) synthesized a series of 4H-chromene derivatives bearing 2-aryloxyquinoline, which exhibited significant activity against various bacteria and fungi. This indicates the potential of this compound derivatives in developing new antimicrobial agents (Sangani et al., 2013).
Biological and Medicinal Chemistry
In the realm of medicinal chemistry, this compound derivatives have been explored for their biological activities. Abdel-Wahab and Khidre (2012) reviewed the synthesis and reactions of 2-chloroquinoline-3-carbaldehyde, which has been used to synthesize biologically important compounds. This underscores the relevance of such compounds in the development of new therapeutic agents (Abdel-Wahab & Khidre, 2012).
Corrosion Inhibition
Interestingly, quinoline derivatives, including those related to this compound, have been investigated as corrosion inhibitors. Lgaz et al. (2017) conducted a study on the corrosion inhibition properties of quinoline derivatives for mild steel in hydrochloric acid solution, demonstrating the practical applications of these compounds in industrial settings (Lgaz et al., 2017).
Properties
IUPAC Name |
2-bromoquinoline-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-10-5-7(6-13)8-3-1-2-4-9(8)12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFVQQKMECYPGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628583 | |
Record name | 2-Bromoquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866831-75-6 | |
Record name | 2-Bromoquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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